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Azido-PEG3-phosphonic acid ethyl ester

Cat. No.: B605838
M. Wt: 339.33 g/mol
InChI Key: FPXYMBISZVJSOJ-UHFFFAOYSA-N
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Description

Azido-PEG3-phosphonic acid ethyl ester is a specialized chemical compound utilized in academic and industrial research for its ability to connect different molecules or substrates. Its utility is defined by its specific chemical architecture, which allows for controlled and specific attachments at its two ends.

Bifunctional linkers are molecules that possess two reactive groups, allowing them to covalently connect two other molecules. biosynth.com These linkers can be categorized as either homobifunctional, where the two reactive groups are identical, or heterobifunctional, where they are different. biosynth.com this compound falls into the latter category, a class of compounds prized for their ability to facilitate sequential and controlled conjugation reactions, thereby minimizing undesirable side reactions such as polymerization. biosynth.com

The central component of this compound is a short polyethylene (B3416737) glycol (PEG) chain, specifically a tri-ethylene glycol unit. PEG is a polymer well-regarded for its biocompatibility, hydrophilicity, and lack of toxicity. cd-bioparticles.net In the context of bioconjugation, the process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the solubility and stability of biomolecules like proteins and peptides. It can also reduce their immunogenicity, prolonging their circulation time in biological systems. In materials science, PEG chains are employed to modify surfaces, rendering them resistant to non-specific protein adsorption and improving their biocompatibility. cd-bioparticles.net

The power of this compound lies in its heterobifunctional design, which incorporates two distinct reactive groups at opposite ends of the PEG spacer: an azide (B81097) group and a phosphonic acid ethyl ester group.

The Azide Group: The azide (N₃) functionality is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com This allows for the straightforward and robust attachment of the linker to any molecule or substrate bearing a compatible alkyne group. medchemexpress.com

The Phosphonic Acid Ethyl Ester Group: At the other end of the molecule, the phosphonic acid ethyl ester serves as a versatile anchor. The ester form can be hydrolyzed to reveal the phosphonic acid group, which has a strong affinity for various metal oxide surfaces, including but not limited to titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and the native oxide layer of silicon (SiO₂). This strong interaction allows for the formation of stable, self-assembled monolayers (SAMs), which are highly organized, single-molecule-thick layers that can dramatically alter the properties of a surface.

This dual functionality allows researchers to first anchor the molecule to a metal oxide surface via the phosphonate (B1237965) group and then use the exposed azide group to "click" on a biomolecule or other functional moiety, or vice-versa.

The unique characteristics of this compound have positioned it as a valuable tool in several cutting-edge areas of research:

Surface Functionalization and Biosensor Development: A primary application of this linker is in the creation of functionalized surfaces. By forming a self-assembled monolayer on a metal oxide substrate (such as a sensor chip), a surface can be created that is both resistant to non-specific binding (due to the PEG spacer) and primed for the specific attachment of biomolecules via click chemistry. This is a common strategy in the development of highly sensitive and specific biosensors.

Nanoparticle Modification: Research into drug delivery and medical imaging often involves the use of nanoparticles. This compound can be used to coat metal oxide nanoparticles, providing them with a biocompatible PEG shell and a reactive azide handle for the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents.

PROTAC Development: A significant and emerging application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are novel therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. medchemexpress.com They consist of two active ligands connected by a linker. This compound is marketed as a PEG-based PROTAC linker, where its structure allows for the connection of a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.comglpbio.com The PEG component of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N3O6P B605838 Azido-PEG3-phosphonic acid ethyl ester

Properties

IUPAC Name

1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXYMBISZVJSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

The synthesis of Azido-PEG3-phosphonic acid ethyl ester is a multi-step process that requires careful control to ensure the purity and functionality of the final product. The general approach involves the sequential introduction of the azide (B81097) and the phosphonic acid ethyl ester moieties onto a PEG3 backbone.

Synthetic Routes to this compound Precursors

The construction of the precursors to this compound typically begins with a commercially available and symmetrical triethylene glycol molecule. The key challenge lies in the selective functionalization of only one of the terminal hydroxyl groups, a process known as desymmetrization.

A common and effective strategy for introducing an azide group into a PEG linker involves a two-step process. researchgate.net First, one of the terminal hydroxyl groups of the PEG derivative is converted into a good leaving group, typically a mesylate or tosylate. This is achieved by reacting the PEG alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine. mdpi.com The subsequent step is a nucleophilic substitution reaction where the mesylate or tosylate group is displaced by an azide anion, usually from sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

An alternative approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains an azide group or a protected precursor. acs.org This method allows for the direct formation of an azido-terminated PEG chain.

ReagentPurposeReference
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)Activation of hydroxyl group mdpi.com
Sodium azide (NaN₃)Azide source for nucleophilic substitution mdpi.com
Azide-containing initiatorFor direct incorporation during polymerization acs.org

The formation of the phosphonic acid ethyl ester group can be achieved through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602), such as triethyl phosphite, reacts with an alkyl halide. In the context of synthesizing the target linker, a PEG chain functionalized with a halide (e.g., bromide or iodide) would be reacted with triethyl phosphite.

Alternatively, a PEG alcohol can be reacted with diethyl chlorophosphate. Another method involves the radical addition of vinylphosphonic acid to a thiol-functionalized PEG, followed by esterification. researchgate.net For the specific synthesis of this compound, a likely precursor would be a PEG3 molecule where one terminus is an azide and the other is a hydroxyl group. This hydroxyl group can then be converted to the phosphonic acid ethyl ester.

ReactionDescription
Michaelis-Arbuzov ReactionReaction of a trialkyl phosphite with an alkyl halide.
Diethyl chlorophosphate reactionReaction of an alcohol with diethyl chlorophosphate.
Radical addition and esterificationAddition of vinylphosphonic acid to a thiol-functionalized PEG followed by esterification. researchgate.net

The synthesis of heterobifunctional PEG linkers like this compound presents several challenges. A primary difficulty is achieving selective monofunctionalization of the symmetrical PEG starting material to avoid the formation of homobifunctional byproducts. mdpi.com This often requires carefully controlled reaction conditions and purification steps.

Another challenge is ensuring the quantitative conversion of each functional group at the termini. Incomplete reactions can lead to a heterogeneous mixture of products, which can be difficult to separate and characterize, especially for longer PEG chains. nih.gov The purification of the final product to remove unreacted reagents and byproducts is also critical to ensure its performance in subsequent conjugation reactions.

Chemical Reactivity and Mechanism of Azide Functionalization

The azide functional group of this compound is a versatile handle for bioconjugation, primarily through its participation in "click chemistry" reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The most prominent reaction of the azide group is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable 1,2,3-triazole ring by reacting with a terminal alkyne. nih.gov This reaction is widely used to link the this compound to molecules containing an alkyne moiety. medchemexpress.com

The mechanism of the CuAAC reaction is believed to involve a catalytic cycle with copper(I) as the active catalyst. The key steps are as follows:

Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which increases the acidity of the terminal proton and facilitates the formation of a copper(I) acetylide intermediate.

Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a more stable five-membered triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain copper in its active Cu(I) oxidation state, as Cu(II) species can be formed during the reaction.

StepDescription
1Formation of a copper(I) acetylide from a terminal alkyne and a Cu(I) catalyst.
2Coordination of the azide to the copper acetylide.
3Intramolecular cycloaddition to form a six-membered copper intermediate.
4Ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.
Ligand Systems and Catalytic Efficiency in Bioconjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, uniting an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The active catalyst is the Cu(I) ion, which is often generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate. nih.govnih.gov

A significant challenge in applying CuAAC to biological systems is the potential for copper ions to cause damage to biomolecules, such as DNA strand breaks. glenresearch.com To mitigate this cytotoxicity and improve catalytic efficiency, copper(I)-stabilizing ligands are employed. acs.org These ligands coordinate with the copper(I) ion, preventing its oxidation to Cu(II) and minimizing undesirable side reactions. acs.org The development of water-soluble ligands has been crucial for performing these reactions in aqueous biological buffers. nih.govacs.org The choice of ligand and its ratio to the copper catalyst must be carefully optimized to balance catalyst stability and reactivity. acs.org

Several generations of ligands have been developed to enhance the efficiency, selectivity, and stability of CuAAC reactions in bioconjugation. acs.org

LigandFull NameKey FeatureReference
TBTATris((1-benzyl-4-triazolyl)methyl)amineFirst-generation ligand; effective but has limited water solubility. acs.org Used to prevent copper-mediated DNA damage. glenresearch.com glenresearch.comacs.org
THPTATris(3-hydroxypropyltriazolylmethyl)amineA newer, water-soluble ligand that enhances reaction stability and efficiency in aqueous media. acs.org
BTTAA2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidPossesses significantly greater water solubility compared to first-generation ligands. acs.org acs.org
Table 1: Common Copper-Stabilizing Ligands in CuAAC Bioconjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

To address the cytotoxicity concerns associated with copper catalysts, a catalyst-free version of the azide-alkyne cycloaddition was developed, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.gov This reaction is a cornerstone of bioorthogonal chemistry, allowing for the labeling of biomolecules in living systems without interference from biological processes. nih.gov

SPAAC operates on the principle of using a strained cyclooctyne (B158145), a molecule containing an alkyne within an eight-membered ring. nih.govnih.gov This ring structure imposes significant bond angle distortion, creating approximately 18 kcal/mol of ring strain. nih.gov This high level of enthalpy is released during the [3+2] cycloaddition reaction with an azide, providing the necessary activation energy without the need for a catalyst. acs.orgbroadpharm.com The reaction is highly efficient, selective, and exothermic, proceeding via the same concerted [3+2] cycloaddition mechanism as the classical Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnumberanalytics.com The primary driving force is the relief of the high strain energy from the cyclooctyne as it forms the more stable triazole ring. numberanalytics.commagtech.com.cn

This compound is an ideal reagent for SPAAC. Its azide group can react with various strained cyclooctynes, such as derivatives of dibenzocyclooctyne (DIBO), bicyclo[6.1.0]nonyne (BCN), or dibenzoazacyclooctyne (DBCO), to form a stable covalent bond. medchemexpress.eumedchemexpress.com This copper-free approach is particularly valuable for applications where the presence of a metal catalyst is problematic, such as in vivo imaging and the labeling of live cells, as it avoids copper-induced toxicity. nih.govnih.govresearchgate.net

The versatility of SPAAC allows for the modification of a wide range of biomolecules. numberanalytics.com For instance, cells can be metabolically engineered to display azide-functionalized sugars (azido sugars) on their surface, which can then be tagged with a cyclooctyne-bearing probe for visualization or analysis. nih.govnih.gov this compound, with its hydrophilic PEG spacer, can be conjugated to biomolecules or surfaces, with the phosphonic ester end available for further specific interactions or modifications.

Strained AlkyneDescriptionKey CharacteristicsReference
DIBODibenzocyclooctynolReacts very quickly with azides. The aromatic rings add further strain, increasing reactivity. The alcohol function provides a handle for attaching other tags. nih.govresearchgate.net
BCNBicyclo[6.1.0]nonyneA commonly used strained alkyne for copper-free click chemistry. Can be readily incorporated into oligonucleotides and other biomolecules. acs.orgresearchgate.net
DBCODibenzoazacyclooctyneA widely used reagent for SPAAC that enables click chemistry with azide-modified molecules without a heavy-metal catalyst. broadpharm.commedchemexpress.eu
BARACBiarylazacyclooctynoneDeveloped to have faster reaction kinetics for bioconjugation under mild conditions. acs.orgresearchgate.net
Table 2: Examples of Strained Alkynes Used in SPAAC Reactions.

Other Azide-Based Coupling Reactions and Emerging Methodologies

Beyond CuAAC and SPAAC, the azide group can participate in other types of coupling reactions, offering alternative strategies for bioconjugation.

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. nih.gov The initial interaction forms an iminophosphorane, which then undergoes an intramolecular cyclization to yield a stable amide bond. acs.org The Staudinger ligation is valued for its bioorthogonality and efficiency in protein and biosensor synthesis. acs.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest known bioorthogonal reactions, occurring between an electron-poor diene, such as a tetrazine, and a strained, electron-rich dienophile like a trans-cyclooctene (B1233481) (TCO). broadpharm.com While typically not involving azides directly as the dienophile, related [3+2] cycloadditions between azides and activated alkenes, such as oxanorbornadiene, can occur, though the resulting triazole product is not aromatic and thus less stable than those from azide-alkyne reactions. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike CuAAC which yields 1,4-disubstituted triazoles, ruthenium catalysts like pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes regioselectively produce 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. organic-chemistry.org A key advantage of RuAAC is its ability to also react with internal alkynes, resulting in fully substituted triazoles. organic-chemistry.org

Chemical Reactivity and Mechanism of Phosphonic Acid Ethyl Ester Functionalization

The phosphonic acid ethyl ester moiety of the compound provides another site for chemical modification, primarily through hydrolysis to its corresponding phosphonic acid analogue.

Hydrolysis Pathways to Phosphonic Acid Analogues

The conversion of phosphonate (B1237965) esters to phosphonic acids is a fundamental transformation. nih.govresearchgate.net This hydrolysis can be achieved under both acidic and basic conditions, though acidic hydrolysis is more common for complete dealkylation to the phosphonic acid. nih.govresearchgate.net The process occurs in two consecutive steps due to the presence of two ester groups. nih.gov

Common methods for the hydrolysis of phosphonate esters include:

Acidic Hydrolysis: Refluxing with concentrated aqueous mineral acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), is a general and widely applied method. nih.govbeilstein-journals.org The reaction mechanism can vary. For simple alkyl esters, it often proceeds through a bimolecular nucleophilic substitution (AAc2) where water attacks the electrophilic phosphorus atom. nih.gov However, for esters with alkyl groups that can form stable carbocations (like isopropyl or benzyl), an AAl1 mechanism involving the formation of a carbocation intermediate becomes more likely. researchgate.netreddit.com

Silyl Halide-Mediated Cleavage: A milder and highly effective method for dealkylation is the use of trimethylsilyl (B98337) halides, particularly trimethylsilyl bromide (TMSBr), followed by methanolysis. nih.govgoogle.com This procedure, often called the McKenna procedure, is advantageous for sensitive substrates. beilstein-journals.org The deprotection of ethyl phosphonates with TMSBr typically proceeds through an SN2 mechanism, where the bromide anion acts as a nucleophile attacking the ethyl group. reddit.com

The rate of hydrolysis is influenced by steric hindrance around the phosphorus atom and electronic effects of the ester group. nih.govreddit.com For instance, ethyl di-tert-butylphosphinate hydrolyzes significantly slower than ethyl diisopropylphosphinate due to increased steric bulk. nih.gov

MethodReagentsTypical ConditionsMechanism NotesReference
Acidic HydrolysisConcentrated HCl or HBrReflux for several hours.Commonly AAc2 (nucleophilic attack on P). Can be AAl1 for groups forming stable carbocations. nih.govbeilstein-journals.org
Silyl Halide Cleavage (McKenna Procedure)1. Trimethylsilyl bromide (TMSBr) 2. Methanol (B129727) or waterOften performed at or below room temperature, followed by alcoholysis.Proceeds via an SN2 pathway where bromide attacks the alkyl carbon of the ester. nih.govbeilstein-journals.orgreddit.com
Trifluoroacetic Acid (TFA)TFA in an aqueous medium.Can be a rapid and gentle method for certain sensitive substrates.Acid-catalyzed hydrolysis. nih.govbeilstein-journals.org
Table 3: Summary of Hydrolysis Methods for Phosphonate Esters.

Ester Cleavage and Derivatization Strategies

This compound is a bifunctional molecule, featuring a terminal azide for conjugation and a phosphonic acid ethyl ester for surface anchoring. The utility of each functional group is accessed through distinct chemical strategies.

Ester Cleavage: The conversion of the diethyl phosphonate to the corresponding phosphonic acid is a critical step for applications requiring strong surface binding. This transformation, often referred to as dealkylation or hydrolysis, can be achieved under various conditions. The choice of method is crucial to avoid degradation of other sensitive functional groups within the molecule, such as the azide.

Common methods for the hydrolysis of phosphonate esters include treatment with strong acids or bases. stackexchange.com For instance, refluxing in concentrated hydrochloric acid is a general procedure for hydrolyzing phosphonates to their corresponding phosphinic acids. nih.gov However, such harsh conditions may not be suitable for complex molecules.

A milder and highly effective method involves the use of trimethylsilyl halides, particularly trimethylsilyl bromide (TMSBr). stackexchange.comnih.gov This reagent facilitates the cleavage of the carbon-oxygen bond under relatively neutral conditions, which is advantageous for substrates containing acid- or base-sensitive groups. nih.gov The deprotection of ethyl phosphonates is typically accomplished with TMSBr, often followed by a water workup to yield the final phosphonic acid. reddit.com The reaction with TMSBr proceeds under mild conditions and is often used when strong acidic or alkaline treatments are not viable. nih.gov

Derivatization Strategies: The azide group (N₃) is a versatile functional handle primarily used for "click chemistry" reactions. medchemexpress.comcd-bioparticles.netbroadpharm.com This group's stability and high selectivity make it ideal for conjugation. broadpharm.com this compound can be derivatized through two main azide-alkyne cycloaddition pathways:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to unite the azide with a terminal alkyne, forming a stable 1,2,3-triazole ring. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.com The inherent ring strain of the alkyne component allows the reaction to proceed rapidly without the need for a potentially cytotoxic metal catalyst, making it valuable for bioconjugation. nih.gov

These derivatization methods allow the covalent attachment of this compound to a wide array of molecules, including fluorescent dyes, biotin (B1667282) tags, or other biomolecules, for various research and diagnostic applications. medchemexpress.com

Interactive Table 1: Derivatization Reactions of the Azide Group

Reaction Type Reactant Key Feature Resulting Linkage
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne Requires Cu(I) catalyst 1,2,3-Triazole
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) Copper-free 1,2,3-Triazole

Interaction Mechanisms with Metal Species and Oxide Surfaces

The phosphonate moiety of the molecule, particularly after cleavage of the ethyl ester to the free phosphonic acid, serves as a robust anchor for a variety of metal and metal oxide surfaces. broadpharm.comcd-bioparticles.net This strong interaction is fundamental to its use in surface modification applications, such as altering the work function of transparent conductive oxides in organic electronics or passivating metal surfaces. acs.orgrsc.orgnih.gov

Phosphonic acids are known to bind more strongly and form more stable layers on metal oxides compared to other anchoring groups like carboxylic acids or silanes. nih.govethz.ch The binding to the oxide surface occurs through a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. ethz.chresearchgate.net This interaction can result in several binding modes:

Monodentate: One oxygen atom from the phosphonate group binds to the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to the surface.

Tridentate: All three oxygen atoms from the phosphonate group are involved in surface binding. ethz.ch

The specific binding mode and the resulting monolayer's quality depend on factors such as the substrate material, surface preparation, and the molecular structure of the phosphonic acid. ethz.chacs.org For example, studies have shown that phosphonic acids bind to indium tin oxide (ITO) primarily in a bidentate fashion. nih.gov On zinc oxide (ZnO), a predominantly tridentate binding mode has been observed, leading to the formation of dense, well-packed monolayers. rsc.org The interaction with aluminum oxide is also strong, effectively passivating the surface. rsc.org The hydrophilic polyethylene (B3416737) glycol (PEG) spacer in Azido-PEG3-phosphonic acid increases the molecule's solubility in aqueous media, which can be beneficial during the surface deposition process. cd-bioparticles.netbroadpharm.com

Interactive Table 2: Binding of Phosphonic Acids to Various Metal Oxide Surfaces

Metal Oxide Substrate Predominant Binding Mode Reference
Indium Tin Oxide (ITO) Bidentate nih.gov
Zinc Oxide (ZnO) Tridentate rsc.org
Aluminum Oxide (Al₂O₃) Strong covalent interaction rsc.orgethz.ch
Zirconium Oxide (ZrO₂) Strong interaction acs.org
Titanium Oxide (TiO₂) Strong interaction acs.org

Applications in Chemical Biology and Advanced Materials

Bioconjugation Strategies Utilizing Azido-PEG3-phosphonic acid Ethyl Ester

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of chemical biology. This compound is adept for these strategies primarily through its azide (B81097) functional group. The azide allows for highly efficient and specific covalent bond formation with molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are popular in bioconjugation due to their high yield, selectivity, and compatibility with biological systems. axispharm.com

The functionalization of proteins and peptides with this compound can impart new properties or provide a means for further modification. To achieve this, a protein or peptide must first be modified to contain a bioorthogonal alkyne handle. This is often accomplished by reacting specific amino acid side chains (like lysine) with an alkyne-containing reagent or by incorporating an unnatural amino acid with an alkyne side chain during protein expression. nih.gov

Once the alkyne is installed, this compound can be attached. The hydrophilic PEG3 linker can improve the solubility and pharmacokinetic profile of the resulting protein conjugate. axispharm.com The terminal phosphonic acid ester can then be used for various purposes, such as targeting bone tissue, as phosphonates are known to have a high affinity for hydroxyapatite. axispharm.com

Table 1: Representative Reaction Scheme for Protein Conjugation

Step Description Reactants Typical Conditions
1 Protein Modification Protein/Peptide, Alkyne-NHS ester Aqueous buffer, pH 7.5, Room Temp

Modifying oligonucleotides with this compound can be used to attach labels, delivery vehicles, or other functional moieties. The standard method involves synthesizing an oligonucleotide with a terminal alkyne modification, which is readily achievable with modern solid-phase DNA/RNA synthesis. The alkyne-modified oligonucleotide is then reacted with this compound in solution using CuAAC click chemistry. researchgate.net This post-synthetic conjugation strategy avoids potential issues with the stability of azide groups during the oligonucleotide synthesis process itself. nih.gov The resulting conjugate benefits from the solubility-enhancing properties of the PEG linker.

This compound serves as a flexible linker to connect small molecules and bioactive compounds to other entities. For example, an alkyne-modified drug molecule can be reacted with the azide of the linker. The resulting conjugate now possesses a phosphonic acid ester group, which can be used to anchor the drug to a surface or to another molecule. This strategy is valuable in creating targeted drug delivery systems or in the development of probes for studying biological interactions. The PEG linker can help maintain the bioactivity of the small molecule by providing spatial separation from the conjugation partner. broadpharm.com

The phosphonic acid end of the molecule is particularly useful for functionalizing inorganic nanoparticles, such as iron oxide or quantum dots. nih.gov The phosphonate (B1237965) group forms a stable coordinate bond with the metal oxide surface of these nanoparticles. This creates a nanoparticle coated with a hydrophilic PEG layer that terminates in an azide group. These azide-functionalized nanoparticles are then ready for subsequent conjugation to alkyne-containing biomolecules, such as targeting ligands (peptides, antibodies) or therapeutic agents, using click chemistry. This multi-step approach allows for the construction of sophisticated nanoparticle-based systems for applications in biomedical imaging, diagnostics, and targeted therapy. nih.gov

Achieving site-specific labeling of proteins within a complex biological environment is a significant challenge. One powerful strategy involves the genetic code expansion technique, where an unnatural amino acid (UAA) containing an alkyne group is incorporated into a protein at a specific site during its synthesis. nih.govnih.gov This provides a unique chemical handle on the protein that does not exist in nature. This compound can then be used to react specifically with this alkyne-UAA in a highly selective manner, even in the presence of thousands of other proteins. uni-konstanz.de This allows for the precise attachment of the PEG-phosphonate moiety to a predetermined location on the target protein, enabling detailed studies of protein function and localization. nih.gov

Role in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate specific unwanted proteins from cells. A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.com

This compound is frequently employed as a component of the linker in PROTAC synthesis. immunomart.org The linker's role is crucial as its length, flexibility, and chemical composition significantly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is necessary for protein degradation to occur. precisepeg.com

The PEG3 component of this compound provides a flexible and hydrophilic spacer, which can improve the solubility and cell permeability of the final PROTAC molecule. precisepeg.com In PROTAC synthesis, the azide group is typically used in a click chemistry reaction to connect one of the ligands (which has been pre-functionalized with an alkyne) to the linker. nih.gov This modular approach allows researchers to rapidly synthesize libraries of PROTACs with different linkers to optimize degradation efficiency for a specific target protein. nih.gov

Table 2: Components of a PROTAC Molecule

Component Function Role of this compound
Target-binding Ligand ("Warhead") Binds to the protein of interest. Can be attached to the linker via click chemistry.
E3 Ligase Ligand ("Anchor") Recruits an E3 ubiquitin ligase. Can be attached to the linker via click chemistry.

Design Principles of PROTAC Linkers Incorporating this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.comsemanticscholar.org A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two ligands. precisepeg.comsemanticscholar.org The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. precisepeg.comnih.govnih.gov

The incorporation of this compound into a PROTAC linker leverages the advantageous properties of its distinct functional groups. This linker belongs to the polyethylene (B3416737) glycol (PEG) class of linkers, which are known for their flexibility and hydrophilicity. precisepeg.comresearchgate.net

Key Design Principles:

Flexibility and Ternary Complex Formation: The PEG3 portion of the linker provides significant conformational flexibility. This flexibility is crucial for allowing the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex. researchgate.netarxiv.org The ability of the linker to bend and rotate can overcome steric hindrances and facilitate the necessary protein-protein interactions between the POI and the E3 ligase.

Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC molecule. precisepeg.comcd-bioparticles.net This is an important consideration as many POI and E3 ligase ligands are hydrophobic. Improved solubility can lead to better bioavailability and cellular uptake. However, a balance must be struck, as excessive hydrophilicity can hinder cell permeability. researchgate.net

Click Chemistry for Modular Synthesis: The azido group (N3) is a key functional handle for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. nih.govcd-bioparticles.net This allows for a highly efficient and modular approach to PROTAC synthesis. A library of PROTACs with varying linker lengths, attachment points, or ligand combinations can be rapidly synthesized to identify the most effective degrader. nih.gov

Influence of Linker Length and Flexibility on PROTAC Efficacy in Research Models

The length and flexibility of the linker are critical parameters that significantly impact the efficacy of a PROTAC. nih.govnih.gov The linker's role extends beyond merely connecting the two ligands; it actively participates in the formation and stabilization of the ternary complex, which is a prerequisite for target protein degradation. precisepeg.com

Research has demonstrated a clear correlation between linker length and PROTAC activity. For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that the efficacy of degradation was highly dependent on the linker length, with a 16-atom chain length being optimal in that particular system. nih.govnih.gov This highlights that there is an optimal distance required to bring the POI and the E3 ligase into a productive orientation for ubiquitination.

Key Findings from Research Models:

Optimal Length for Ternary Complex Formation: If the linker is too short, it may be sterically impossible for the POI and the E3 ligase to come together to form a stable ternary complex. researchgate.net Conversely, a linker that is too long might lead to unproductive binding or the formation of a "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the desired ternary complex. researchgate.net

Flexibility and Binding Plasticity: Flexible linkers, such as the PEG3 chain in this compound, can allow the PROTAC to accommodate different binding poses and orientations of the POI and E3 ligase. researchgate.netarxiv.org This "plasticity" in binding can be advantageous, as it increases the chances of forming a productive ternary complex. arxiv.org Studies have shown that the flexible nature of PEG linkers can be well-tolerated and effective in promoting degradation, even with longer chain lengths. arxiv.org

The following table summarizes the general influence of linker length on PROTAC efficacy based on published research:

Linker LengthInfluence on Ternary Complex FormationPotential Impact on Efficacy
Too Short (<12 atoms) Steric hindrance, may prevent ternary complex formation. arxiv.orgLow to no degradation activity. arxiv.org
Optimal Length Facilitates stable and productive ternary complex formation. nih.govnih.govHigh degradation efficacy. nih.govnih.gov
Too Long May lead to unproductive binding or the "hook effect" (favoring binary complexes). researchgate.netReduced degradation efficacy.

Synthetic Strategies for this compound-Based PROTACs

The synthesis of PROTACs incorporating this compound is typically achieved through a modular and convergent approach, primarily leveraging the reactivity of the terminal azide group. nih.gov This strategy allows for the independent synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their assembly in the final steps.

General Synthetic Route:

Functionalization of Ligands: The POI ligand and the E3 ligase ligand are first modified to introduce a reactive handle for conjugation to the linker. In the context of using this compound, one of the ligands would be functionalized with a terminal alkyne group.

Click Chemistry Conjugation: The alkyne-functionalized ligand is then coupled with this compound via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. nih.gov This reaction is highly efficient and specific, forming a stable triazole ring that connects the ligand to the linker.

Attachment of the Second Ligand: The resulting ligand-linker intermediate, which now possesses a terminal phosphonic acid ethyl ester group, is then conjugated to the second ligand. This can be achieved through various chemical transformations depending on the functional groups present on the second ligand and the desired linkage. For example, the phosphonate ester could be hydrolyzed to a phosphonic acid, which could then be coupled to an amine-containing ligand via an amide bond formation.

Alternative Convergent Synthesis: An alternative and often preferred strategy involves synthesizing two separate ligand-linker fragments. One fragment would consist of the alkyne-functionalized POI ligand, and the other would be the this compound linker attached to the E3 ligase ligand. These two fragments are then joined in the final step using the CuAAC reaction. nih.gov This convergent approach is highly efficient for creating libraries of PROTACs with different linker lengths or attachment points. nih.gov

The following table outlines a representative synthetic strategy:

StepDescriptionKey Reagents and Conditions
1 Functionalize POI ligand with a terminal alkyne.Propargyl bromide, base
2 Functionalize E3 ligase ligand with a suitable handle (e.g., an amine).Standard functional group interconversions
3 Couple E3 ligase ligand to a linker precursor.e.g., Amide coupling with a bifunctional linker
4 Introduce the azide to the linker attached to the E3 ligase ligand.Azide source (e.g., sodium azide)
5 Final "Click" Reaction: Couple the alkyne-POI ligand with the azido-linker-E3 ligase ligand.Copper(I) catalyst (e.g., CuSO4/sodium ascorbate)

Mechanistic Studies of Target Protein Degradation via PROTACs in Cellular Models

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). arxiv.orgnih.gov Mechanistic studies in cellular models are crucial to confirm that the observed reduction in protein levels is indeed due to proteasomal degradation and to understand the kinetics of this process.

Key Mechanistic Steps and Experimental Evidence:

Ternary Complex Formation: The first step is the formation of the POI-PROTAC-E3 ligase ternary complex. nih.gov The formation of this complex is a prerequisite for subsequent ubiquitination. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the formation and stability of this complex in vitro.

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein. In cellular models, the ubiquitination of the POI can be detected by immunoprecipitation of the target protein followed by western blotting with an anti-ubiquitin antibody.

Recognition and Degradation by the Proteasome: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC and the E3 ligase are not consumed in this process and can participate in further rounds of degradation, allowing PROTACs to act catalytically. nih.gov

Confirmation of Proteasomal Degradation: To confirm that the degradation is mediated by the proteasome, cells are treated with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC-induced degradation is blocked by the proteasome inhibitor, it provides strong evidence for a proteasome-dependent mechanism.

Kinetics of Degradation: The rate of protein degradation can be monitored over time using techniques such as western blotting or quantitative mass spectrometry. These studies can determine the time required for the PROTAC to induce maximal degradation (DC50) and the duration of the effect.

The following table summarizes common experimental approaches to study the mechanism of PROTAC-mediated protein degradation:

Mechanistic StepExperimental TechniqueExpected Outcome
Ternary Complex Formation Co-immunoprecipitation, SPR, ITCDetection of the POI-PROTAC-E3 ligase complex
POI Ubiquitination Immunoprecipitation followed by Western BlotIncreased polyubiquitination of the POI
Proteasomal Degradation Treatment with proteasome inhibitors (e.g., MG132)Rescue of POI degradation
Degradation Kinetics Time-course Western Blot or Mass SpectrometryDetermination of degradation rate and duration

Surface Modification and Interface Engineering

Modification of Metal Oxide Surfaces with Phosphonate Moieties

Phosphonic acids and their esters are widely used for the surface modification of various metal oxides. researchgate.netd-nb.info The phosphonate group serves as a robust anchor that can form strong bonds with the metal oxide surface, allowing for the creation of stable, self-assembled monolayers (SAMs). mdpi.com This surface modification can be used to alter the properties of the metal oxide, such as its wettability, corrosion resistance, and biocompatibility, or to immobilize other functional molecules. mdpi.comnih.gov

The binding of phosphonates to metal oxide surfaces is generally believed to occur through a condensation reaction between the P-OH groups of the phosphonic acid and the surface hydroxyl groups (M-OH) of the metal oxide, forming M-O-P bonds. researchgate.netresearchgate.net Additionally, the phosphoryl oxygen (P=O) can coordinate to Lewis acidic sites on the metal oxide surface. researchgate.netresearchgate.net Phosphonate esters, such as the ethyl ester of Azido-PEG3-phosphonic acid, can also be used for surface modification, and studies have shown that the bonding mode to the surface is similar to that of the corresponding phosphonic acids. academie-sciences.fr

Interactions with Titanium Dioxide, Aluminum Oxide, and Iron Oxide Surfaces

Titanium Dioxide (TiO2):

Phosphonates have a strong affinity for titanium dioxide surfaces and have been extensively studied for the modification of TiO2 nanoparticles and films. researchgate.netcnr.it The interaction typically involves the formation of Ti-O-P bonds. researchgate.netcnr.it The exact binding mode can vary and may include monodentate, bidentate, and tridentate linkages, depending on the surface structure of the TiO2 (e.g., anatase or rutile) and the reaction conditions. acs.orguhasselt.be Studies using techniques like FTIR and solid-state NMR have confirmed the covalent attachment of phosphonates to the TiO2 surface. researchgate.net This surface modification has been used to improve the dispersion of TiO2 nanoparticles in polymer composites and to create biocompatible coatings on titanium implants. nih.govresearchgate.net

Aluminum Oxide (Al2O3):

Phosphonic acids also bind strongly to aluminum oxide surfaces, forming stable self-assembled monolayers. mdpi.comresearchgate.netresearchgate.net The binding mechanism is similar to that on TiO2, involving the formation of Al-O-P bonds through condensation reactions with surface aluminol groups. mdpi.com The stability of these phosphonate layers on aluminum oxide makes them effective for corrosion protection and for improving the adhesion of organic coatings to aluminum surfaces. mdpi.comresearchgate.net Density-functional based tight-binding methods have been used to model the adsorption of phosphonic acids on different aluminum oxide surfaces, revealing that the preferred adsorption sites are influenced by the surface geometry. researchgate.net

Iron Oxide (Fe2O3, Fe3O4):

Phosphonate-based linkers are also effective for modifying the surface of iron oxide nanoparticles (IONPs). nih.gov The phosphonate group serves as a strong anchor to the iron oxide surface, allowing for the attachment of other molecules, such as polyethylene glycol (PEG), to improve the colloidal stability of the nanoparticles in biological media. nih.gov This is particularly relevant for biomedical applications of IONPs, such as in magnetic resonance imaging (MRI) and magnetic hyperthermia. The high affinity of the phosphonate anchor ensures a stable coating that can prevent aggregation of the nanoparticles. nih.gov

The following table summarizes the primary interactions and applications of phosphonate moieties with these metal oxide surfaces:

Metal OxidePrimary InteractionKey Applications
Titanium Dioxide (TiO2) Formation of Ti-O-P bonds (monodentate, bidentate, tridentate). acs.orguhasselt.beImproved nanoparticle dispersion, biocompatible coatings. nih.govresearchgate.net
Aluminum Oxide (Al2O3) Formation of Al-O-P bonds. mdpi.comCorrosion protection, adhesion promotion. mdpi.comresearchgate.net
Iron Oxide (Fe2O3, Fe3O4) Strong anchoring to the iron oxide surface. nih.govStabilization of nanoparticles for biomedical applications. nih.gov
Formation of Self-Assembled Monolayers (SAMs) for Surface Functionalization

The phosphonic acid ethyl ester group of this compound serves as a robust anchor for attaching the molecule to a variety of metal oxide surfaces. This organophosphorus moiety can form a strong bond with materials such as titanium oxide, aluminum oxide, and indium tin oxide, creating a stable, covalently bound structure through phosphate-metal coordination precisepeg.com. This process facilitates the formation of well-ordered, dense self-assembled monolayers (SAMs).

Once the SAM is formed, the surface becomes decorated with outwardly projecting azide groups at the terminus of the flexible PEG spacer. This azide-terminated surface is highly versatile, as the azide group is a key component in "click chemistry" reactions. Specifically, it can react efficiently with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes (e.g., DBCO or BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC) medchemexpress.cn. This allows for the straightforward and specific attachment of a wide array of biomolecules, polymers, or nanoparticles to the functionalized surface. The use of this compound is common in the synthesis of biomolecules and for modifying the surfaces of materials myskinrecipes.com.

Functional GroupRole in SAM FormationSurface Compatibility
Phosphonic Acid Ethyl Ester Covalent anchoring to the substrateMetal oxides (e.g., TiO₂, Al₂O₃, ITO), Hydroxyapatite axispharm.com
Azide (N₃) Reactive handle for post-formation functionalizationEnables "click chemistry" for biomolecule attachment medchemexpress.cncd-bioparticles.net
PEG Spacer Provides flexibility and reduces steric hindranceIncreases solubility and minimizes non-specific interactions

Enhancing Surface Biocompatibility and Hydrophilicity

The integrated polyethylene glycol (PEG) chain is fundamental to the utility of this compound in biomedical applications. PEG is a well-established polymer known for its ability to enhance the biocompatibility and hydrophilicity of surfaces cymitquimica.com. When this compound forms a monolayer on a material, the PEG spacers create a hydrated layer at the interface between the material and the biological environment.

This hydrated layer effectively masks the underlying substrate, which can significantly reduce the non-specific adsorption of proteins and other biomolecules. This "anti-fouling" property is critical for improving the performance and longevity of medical implants and biosensors. The hydrophilic PEG spacer also increases the solubility of the compound in aqueous media, which is advantageous for various bioconjugation processes cd-bioparticles.netbroadpharm.comcd-bioparticles.netchemsrc.com. The modification of surfaces with PEG phosphonic acids is a widely used strategy to improve stability and biocompatibility axispharm.com.

Development of Bio-Interfaces for Cell Adhesion and Growth Studies

The creation of precisely controlled bio-interfaces is essential for studying cell behavior, including adhesion, proliferation, and differentiation. This compound provides an ideal platform for constructing such interfaces. After forming a stable, anti-fouling background with the phosphonate anchor and PEG spacer, the terminal azide group can be used to immobilize specific bioactive molecules.

For example, cell-adhesive peptides (such as those containing the RGD sequence) or growth factors can be modified with an alkyne group and then "clicked" onto the azide-functionalized surface. This allows researchers to create micropatterned surfaces with specific ligands, enabling detailed investigations into how cells interact with their environment at the molecular level. This bottom-up approach to building bio-interfaces is a powerful tool in tissue engineering and fundamental cell biology research.

Application in Sensor Development and Biosensor Platforms

In the field of biosensors, performance is dictated by high sensitivity and low background noise. This compound is an effective surface chemistry agent for addressing both of these requirements. The phosphonate group ensures stable attachment to the sensor's transducer surface, while the PEG spacer minimizes non-specific binding that could lead to false signals.

The azide group is then used to immobilize biological recognition elements, such as antibodies, enzymes, or nucleic acid probes, which are responsible for detecting the target analyte. This structured approach allows for the creation of highly specific and sensitive biosensor platforms for a range of diagnostic applications. The use of metal phosphonates in the development of sensors is a known application area researchgate.net.

Advanced Coating Technologies and Polymer-Brush Systems

Beyond simple monolayers, this compound can be used to create more complex surface architectures like polymer brushes. These are dense, thick layers of polymers tethered to a surface, which can dramatically alter surface properties.

Using a "grafting-to" approach, pre-synthesized polymers with terminal alkyne groups can be attached to the azide-functionalized SAM. Alternatively, the azide group can be chemically transformed into a surface-initiator for "grafting-from" polymerization techniques, such as atom transfer radical polymerization (ATRP). These methods allow for the growth of dense polymer brushes directly from the surface, creating robust and highly functional coatings for applications ranging from lubrication to advanced biomaterials.

Development of Molecular Imaging Probes and Diagnostic Agents

The unique properties of the phosphonate group make this compound and related compounds valuable in the development of molecular imaging probes and diagnostic tools axispharm.comaxispharm.com.

Chelation Chemistry of Phosphonate Group for Metal Ion Coordination

The phosphonate group (–PO(OH)₂) is an effective chelating agent, meaning it can bind tightly to di- and trivalent metal ions wikipedia.org. This functionality is particularly useful for creating contrast agents for medical imaging modalities like magnetic resonance imaging (MRI) and positron emission tomography (PET) precisepeg.comaxispharm.com.

The phosphonate moiety demonstrates a high affinity for metal ions, and the resulting metal-phosphonate coordination bonds are notably stable mdpi.com. By chelating a paramagnetic metal ion (for MRI) or a positron-emitting radionuclide (for PET), the molecule can be transformed into a potent imaging agent. The PEG spacer enhances the agent's solubility and circulation time in the body, while the azide group allows for its conjugation to a targeting ligand (e.g., an antibody or peptide) that can direct the probe to specific tissues or cells of interest, such as tumors. Phosphonate derivatives are considered promising ligands for applications in nuclear medicine wikipedia.org.

ComponentFunction in Imaging Probes
Phosphonate Group Chelates metal ions (e.g., for MRI or PET contrast) precisepeg.comaxispharm.com
PEG Spacer Improves solubility and pharmacokinetic properties axispharm.com
Azide Group Allows conjugation to targeting molecules via click chemistry axispharm.com

Integration into Radiopharmaceuticals for PET Imaging Research

This compound serves as a versatile heterobifunctional linker in the construction of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its distinct chemical functionalities—the azide, the polyethylene glycol (PEG) spacer, and the phosphonate ester—each play a critical role in the rational design of targeted PET probes.

The azide group is a key component for bioconjugation via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This bioorthogonal reaction allows for the efficient and specific covalent attachment of the linker to a targeting vector, such as a peptide, antibody, or small molecule, that has been pre-functionalized with an alkyne group. nih.gov This modular approach simplifies the synthesis of complex radiotracers.

The phosphonate moiety, upon hydrolysis of the ethyl ester, acts as an efficient chelator for various radiometals used in PET imaging. Notably, phosphonic acid groups are effective at coordinating with Gallium-68 (Ga-68), a generator-produced radionuclide with favorable decay characteristics for clinical PET. nih.govnih.gov Research has demonstrated the synthesis of bifunctional chelators bearing phosphonic acid groups for the express purpose of creating Ga-68 based radiopharmaceuticals. nih.gov The integration of this compound into such a system allows for the creation of bone-targeting PET probes, as the phosphonate group has a high affinity for hydroxyapatite, the primary mineral component of bone.

The PEG3 spacer enhances the pharmacokinetic properties of the resulting radiopharmaceutical. It increases hydrophilicity, which can improve solubility in biological media and reduce non-specific binding, leading to lower background signals and clearer images. nih.gov

A typical research strategy for integrating this linker involves a multi-step process:

Conjugation: The azide end of the linker is "clicked" to an alkyne-modified targeting biomolecule.

Hydrolysis: The ethyl ester of the phosphonate group is hydrolyzed to yield the phosphonic acid.

Radiolabeling: The phosphonic acid chelates a PET radionuclide, such as Ga-68, under mild conditions to form the final radiopharmaceutical. rsc.orgmonash.edu

This methodology enables the development of targeted PET imaging agents where the targeting vector guides the radionuclide to a specific biological site, as demonstrated in preclinical studies for imaging melanoma by targeting VLA-4 receptors. nih.gov

ComponentFunction in PET RadiopharmaceuticalRelevant Research Findings
Azide (N₃) Enables covalent attachment to alkyne-modified targeting molecules via click chemistry. nih.govUsed to produce antibody-radiochelator conjugates (e.g., DTPA-PEG3-ArN₃). nih.gov
PEG3 Spacer Increases solubility, improves pharmacokinetics, and reduces non-specific binding. nih.govPEG linkers are commonly used to modify the properties of bombesin antagonists for tumor imaging. uni-mainz.de
Phosphonic Acid Ethyl Ester Precursor to the phosphonic acid, which acts as a chelator for PET radiometals like Ga-68. nih.govaxispharm.comChelators with phosphonic acid arms have been successfully developed for Ga-68 PET imaging. nih.gov

Strategies for MRI Contrast Agent Development

In the development of Magnetic Resonance Imaging (MRI) contrast agents, this compound provides a scaffold for linking paramagnetic metal ions to targeting moieties. The effectiveness of an MRI contrast agent is dependent on its ability to alter the relaxation times (T1 and T2) of water protons in its vicinity. Gadolinium(III) (Gd³⁺) is a highly effective T1 contrast agent due to its large number of unpaired electrons.

The phosphonate group of the linker, after hydrolysis, can participate in the chelation of metal ions like Gd³⁺. axispharm.com While typically part of a larger macrocyclic chelator like DOTA for stable Gd³⁺ complexation, the phosphonate can contribute to the coordination sphere and modulate the relaxivity of the complex. The primary strategy involves using the linker to attach a pre-formed Gd³⁺ chelate to a biological target.

The azide functionality is central to this strategy. It allows for the conjugation of a Gd³⁺-chelate-linker construct to a targeting molecule (e.g., a peptide or antibody) through click chemistry. This targeted delivery increases the concentration of the contrast agent at a specific pathological site, such as a tumor, enhancing the MRI signal in that region.

Research into advanced MRI probes has focused on several key areas where this linker is applicable:

Targeted Agents: By clicking the azide to a tumor-targeting peptide, a Gd³⁺-chelate attached to the phosphonate end can be specifically delivered to cancer cells, improving diagnostic accuracy.

Nanoparticle Functionalization: The linker can be used to attach Gd³⁺ chelates to the surface of nanoparticles. For example, bisphosphonates have been used to anchor PEGylated constructs to superparamagnetic iron oxide nanoparticles (USPIOs), creating effective T1 contrast agents. nih.gov The azide provides an orthogonal handle for adding further functionality.

Improved Pharmacokinetics: The PEG spacer enhances the water solubility and biocompatibility of the contrast agent, which is crucial for clinical applications. rsc.org

FeatureRole in MRI Contrast Agent DesignResearch Context
Azide Conjugation Attaches the Gd-chelate complex to a targeting biomolecule.Click chemistry is a common strategy for functionalizing imaging agents. nih.gov
PEG Spacer Improves solubility and circulation time; reduces toxicity.PEG linkers are used to create advanced nanostructures for theranostics. rsc.org
Phosphonate Chelation Binds to surfaces (like iron oxide) or participates in chelating paramagnetic ions (e.g., Gd³⁺). axispharm.comPhosphonate groups are used to anchor polymers to nanoparticles for MRI applications. nih.gov

Multimodal Imaging Probe Design Leveraging Azide and Phosphonate Functionalities

The distinct and chemically orthogonal nature of the azide and phosphonate groups makes this compound an ideal building block for multimodal imaging probes. nih.gov These probes combine two or more imaging modalities (e.g., PET and MRI, or optical imaging and MRI) into a single molecular agent, providing complementary information about biological processes.

The design strategy hinges on assigning a specific role to each functional group:

Azide Group: This serves as a universal "click" handle. It can be reacted with an alkyne-modified fluorophore for optical imaging (fluorescence), or an alkyne-modified chelator for a PET (e.g., containing Ga-68) or SPECT (e.g., containing Tc-99m) radionuclide. nih.govrsc.org

Phosphonate Group: This group can serve a dual purpose. It can act as a targeting moiety for bone or other tissues with high calcium content. Alternatively, it can be used to chelate a different class of metal ion, most notably Gd³⁺ for MRI. axispharm.com It can also be used to anchor the entire probe to a metal oxide nanoparticle, which may itself be an MRI contrast agent (e.g., iron oxide). nih.gov

This dual functionality allows for the creation of probes such as:

PET/MRI Probes: The azide is used to attach a PET radionuclide chelator, while the phosphonate group coordinates Gd³⁺. This allows for the high sensitivity of PET to be combined with the high spatial resolution of MRI.

Optical/MRI Probes: A fluorescent dye is attached via the azide group, and Gd³⁺ is chelated by the phosphonate end. This enables fluorescence microscopy studies at the cellular level and whole-body imaging with MRI.

Research into multimodal probes often involves nanoparticles, where the linker can be used to attach different imaging agents to a central scaffold, ensuring they have the same pharmacokinetic profile. nih.govnih.gov

Modality CombinationRole of Azide GroupRole of Phosphonate Group
PET/MRI Click conjugation of a PET chelator (e.g., for Ga-68).Chelation of an MRI contrast agent (e.g., Gd³⁺).
SPECT/MRI Click conjugation of a SPECT chelator.Chelation of an MRI contrast agent OR anchoring to an iron oxide nanoparticle. nih.gov
Optical/MRI Click conjugation of a fluorescent dye.Chelation of an MRI contrast agent (e.g., Gd³⁺).

Contributions to Drug Delivery Systems Research

Linker Role in Advanced Drug Delivery Platforms

This compound is a trifunctional linker that plays a significant role in the design of sophisticated drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs). immunomart.organjiechem.com PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. nih.gov

In the context of PROTACs and other drug conjugates, the linker's components fulfill distinct functions:

Azide Group: Provides a reactive handle for click chemistry, enabling the covalent and stable linkage of the linker to a drug molecule or a protein-binding ligand. medchemexpress.cn The high efficiency and selectivity of this reaction are advantageous for constructing complex molecular architectures. nih.gov

PEG3 Spacer: The short polyethylene glycol chain enhances the solubility and modulates the physicochemical properties of the conjugate. In PROTACs, the length and composition of the linker are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. nih.gov

Phosphonate Group: This functionality can be exploited for targeting purposes, particularly for bone-related diseases. Phosphonates have a strong affinity for calcium ions and can direct the drug conjugate to the bone matrix. axispharm.com

The modularity offered by this linker is highly valued in research. It allows for the rapid synthesis of libraries of drug conjugates where the linker length, attachment point, or targeting group can be systematically varied to optimize therapeutic efficacy. nih.gov

Linker ComponentFunction in Drug DeliveryApplication Example
Azide Covalent attachment of drugs or ligands via click chemistry.Synthesis of PROTAC libraries by linking a warhead to an anchor. nih.gov
PEG Spacer Improves solubility, controls spacing, and influences pharmacokinetics. nih.govnih.govOptimizing the distance between the two ends of a PROTAC. nih.gov
Phosphonate Bone-targeting moiety due to affinity for hydroxyapatite. axispharm.comDevelopment of bone-targeted drug delivery systems.

Formulation in Liposomal Systems for Targeted Research Delivery

This compound can be used for the surface modification of liposomes to create targeted drug delivery vehicles. nih.govmdpi.com Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comyoutube.com Surface functionalization is a key strategy to enhance their stability and guide them to specific tissues. nih.gov

The integration of this linker into a liposomal system is typically achieved through post-formulation conjugation using click chemistry. nih.govresearchgate.net The process involves:

Formulation: Liposomes are prepared incorporating a small percentage of lipids that are functionalized with a reactive group, typically an alkyne.

Conjugation: After the liposomes are formed, this compound is added. The azide group on the linker reacts with the alkyne groups on the liposome surface via a copper-catalyzed or copper-free click reaction. nih.govresearchgate.net

This conjugation strategy results in a liposome decorated with PEG chains terminating in a phosphonate group.

The PEG chains form a hydrophilic corona around the liposome, which provides a "stealth" effect, reducing recognition and clearance by the mononuclear phagocyte system and prolonging circulation time. nih.govyoutube.com

The terminal phosphonate group can then act as a targeting ligand, for example, to direct the liposome to bone tissue for the treatment of bone cancers or osteoporosis. axispharm.com

This approach allows for precise control over the surface chemistry of the liposome, enabling the attachment of specific targeting ligands without disrupting the vesicle's structure. nih.govresearchgate.net

StepDescriptionKey Advantage
Liposome Formulation Inclusion of alkyne-functionalized lipids in the bilayer.Creates a reactive surface for subsequent modification.
Click Conjugation Reaction of the liposome's alkyne groups with the linker's azide group. nih.govHighly efficient and bioorthogonal reaction that preserves liposome integrity. researchgate.net
Targeted Delivery The terminal phosphonate group directs the liposome to specific tissues (e.g., bone). axispharm.comIncreases drug concentration at the site of action, potentially reducing side effects.

Polymer-Drug Conjugates and Mechanistic Studies of Release

In the field of polymer-drug conjugates (PDCs), this compound serves as a heterobifunctional linker to attach therapeutic agents to a polymer backbone. nih.govresearchgate.net PDCs are designed to improve the therapeutic index of drugs by enhancing their solubility, stability, and pharmacokinetic profiles. nih.govillinois.edu

The synthesis of PDCs using this linker leverages click chemistry for efficient drug conjugation. A common strategy involves:

Synthesizing a polymer backbone (e.g., HPMA, PEG) that is decorated with alkyne side chains.

Covalently attaching a drug to the phosphonate end of the this compound linker, often through a bond designed to be cleaved under specific physiological conditions (e.g., an ester bond sensitive to pH or enzymes).

"Clicking" the azide group of the drug-linker construct onto the alkyne groups of the polymer backbone. nih.govacs.org

The resulting PDC has several key features:

Azido-PEG3-Phosphonate Linker: Spatially separates the drug from the polymer backbone, which can be important for drug activity and release. The PEG component enhances water solubility. illinois.edu

Cleavable Bond: The mechanism of drug release is dictated by the nature of the bond connecting the drug to the linker. For instance, a peptide sequence sensitive to cathepsin B can be used to ensure drug release specifically within the lysosomal compartment of cancer cells. nih.govresearchgate.net

Mechanistic studies of release would focus on quantifying the cleavage of the drug-linker bond under various conditions (e.g., different pH levels or in the presence of specific enzymes) to ensure that the drug is released at the desired target site.

Nanocarrier Functionalization for Enhanced Research Uptake and Distribution

The unique trifecta of functional groups in this compound makes it an exemplary tool for the surface modification of nanocarriers, enhancing their utility in targeted research applications. The phosphonic acid ester moiety serves as a powerful anchoring group for inorganic nanoparticles, particularly those intended for bone-targeting. nih.govnih.gov Phosphonates exhibit a strong affinity for hydroxyapatite (HAp), the primary mineral component of bone, enabling nanocarriers functionalized with this molecule to selectively accumulate at bone lesion sites. nih.govresearchgate.net

Once anchored, the PEG chain extends from the nanoparticle surface, creating a hydrophilic shield. This "stealth" layer reduces non-specific protein adsorption, thereby preventing rapid clearance by the mononuclear phagocyte system and prolonging circulation time in vivo. nih.gov The terminal azide group remains available for post-functionalization via click chemistry. This allows for the covalent attachment of various payloads, such as fluorescent dyes for imaging, or specific bioactive molecules for targeted cell interaction studies, without interfering with the bone-targeting function of the phosphonate. nih.gov

Research has demonstrated the superior binding affinity of phosphonate-functionalized nanoparticles to bone mineral compared to other targeting groups like carboxylates. This enhanced targeting efficiency is critical for delivering research probes or therapeutic surrogates to specific bone tissues, thereby improving their local concentration and efficacy. researchgate.net

Binding Affinity of Functionalized Gold Nanoparticles to Bone Tissue
Functional GroupTargeting PrincipleRelative Binding Efficiency to Damaged BoneReference
Carboxylate (l-glutamic acid)Affinity for calcium ionsModerate researchgate.net
Phosphonate (2-aminoethylphosphonic acid)High affinity for hydroxyapatiteHigh researchgate.net
Bisphosphonate (alendronate)Very high affinity for hydroxyapatiteVery High researchgate.net

Applications in Polymer Chemistry and Materials Synthesis

The distinct chemical handles of this compound provide a versatile platform for the synthesis of complex and functional polymeric materials. Its ability to participate in highly efficient click chemistry reactions, combined with the properties of the PEG and phosphonate groups, allows for the precise construction of polymers with tailored architectures and properties.

Graft Copolymer Synthesis via Click Chemistry with this compound

Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized with a high degree of precision using click chemistry. This compound is an ideal building block for creating the side chains in a "grafting-onto" approach. mdpi.com In this strategy, a polymer backbone is first synthesized with pendant alkyne groups. Separately, the this compound can be used to initiate the polymerization of a monomer, resulting in a polymer chain with a terminal azide group. The azide-terminated side chains are then "clicked" onto the alkyne-functionalized backbone via CuAAC. acs.orgmdpi.com

This modular approach allows for the independent synthesis and characterization of both the backbone and the side chains, providing excellent control over the final graft copolymer's molecular weight, side chain density, and composition. mdpi.com The resulting graft copolymers bear PEG-phosphonate side chains, which can impart properties such as increased hydrophilicity, biocompatibility, and affinity for inorganic surfaces.

Examples of Graft Copolymers Synthesized via Click Chemistry
Backbone PolymerSide Chain PrecursorClick ReactionResulting ArchitectureReference
Poly(propargyl acrylate)Azide-terminated PolystyreneCuAACPolystyrene grafts on polyacrylate backbone mdpi.com
Poly(glycidyl methacrylate-co-azidopropyl methacrylate)Alkyne-terminated PEGCuAACPEG grafts on polymethacrylate backbone mdpi.com
Acetylene-functionalized PolyestersAzide-terminated PEGCuAACPEG grafts on polyester backbone acs.org
Alkyne-modified HyaluronanDi-azide crosslinkerCuAACCrosslinked hyaluronan network nih.gov

Synthesis of Functional Polymers with Defined Architectures

Beyond graft copolymers, this compound can be instrumental in synthesizing other well-defined polymer architectures, such as block copolymers. Block copolymers are comprised of two or more distinct polymer chains linked together. The azide group on the molecule can be reacted with an alkyne-terminated polymer of one type, and the phosphonic acid ester end could potentially be used to initiate the polymerization of another type of monomer, or be part of a monomer itself.

The most straightforward application is in the synthesis of A-B diblock or A-B-A triblock copolymers using click chemistry. For instance, a polymer block (Block A) can be synthesized with a terminal alkyne group. A second polymer (Block B) can be synthesized using an initiator containing an azide group, such as an azido-PEG derivative. The two blocks can then be joined via CuAAC to form a well-defined A-B diblock copolymer. acs.org This method allows for the combination of polymers with disparate properties, such as a hydrophobic block and a hydrophilic block, to create amphiphilic structures that can self-assemble into micelles or other nano-assemblies. The inclusion of the phosphonic acid ester moiety adds another layer of functionality, enabling these structures to interact with specific surfaces or ions. rsc.org

Incorporation into Hydrogels and Bio-scaffolds for Tissue Engineering Research

In the field of tissue engineering, particularly for bone regeneration, hydrogels that can mimic the native extracellular matrix and promote tissue growth are of great interest. mdpi.comport.ac.uk this compound is a valuable component for designing such advanced hydrogels. nih.gov

The phosphonic acid group has a strong affinity for calcium ions and can chelate with the calcium phosphate in hydroxyapatite. nih.gov When incorporated into a hydrogel network, these phosphonate groups can act as nucleation sites for mineralization, attracting calcium and phosphate ions from the surrounding medium to form HAp crystals. This process is crucial for creating a bone-like mineralized scaffold that supports the attachment, proliferation, and differentiation of bone cells like osteoblasts. port.ac.uktandfonline.com

Furthermore, the azide functionality can be used to form the hydrogel network itself. By reacting with a multi-alkyne crosslinker via click chemistry, a stable and biocompatible hydrogel can be formed under mild conditions, which is essential for encapsulating cells or sensitive biological molecules. nih.govnih.gov The PEG spacer contributes to the hydrogel's high water content, flexibility, and biocompatibility. mdpi.com

Engineering of Stimuli-Responsive Materials

Stimuli-responsive or "smart" materials are polymers that undergo significant changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. Polymers containing phosphonic acid groups are known to be pH-sensitive. mdpi.comwikipedia.org The phosphonic acid group is a weak diacid that can exist in different protonation states depending on the surrounding pH.

At low pH, the phosphonic acid groups are fully protonated and neutral. As the pH increases, they deprotonate to become negatively charged. In a polymer network like a hydrogel, this change in charge state can lead to significant macroscopic changes. The electrostatic repulsion between the newly formed negative charges causes the polymer chains to uncoil and the hydrogel to swell. wikipedia.org This pH-dependent swelling/deswelling can be harnessed for various applications.

For example, a hydrogel functionalized with this compound (after hydrolysis of the ester) could be designed to release an encapsulated payload in response to a specific pH trigger. In the context of bone biology, osteoclasts create a localized acidic microenvironment during bone resorption. A hydrogel scaffold could be engineered to release an anti-resorptive agent specifically in these acidic pockets, providing a targeted, feedback-controlled therapeutic approach. nih.gov Research on bisphosphonate-containing hydrogels has demonstrated this principle, showing expedited drug release in acidic conditions, which selectively inhibits mature osteoclast activity. nih.gov

Analytical Characterization Methodologies for Azido Peg3 Phosphonic Acid Ethyl Ester and Its Conjugates

Spectroscopic Techniques for Structural Elucidation of Complex Conjugates

Spectroscopic methods are indispensable for confirming the molecular structure, identifying key functional groups, and verifying the molecular weight of "Azido-PEG3-phosphonic acid ethyl ester" and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of "this compound" and its conjugates. ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons within the molecule. The ethylene (B1197577) glycol (PEG) backbone typically exhibits a complex multiplet or a sharp singlet around 3.65 ppm. researchgate.net Protons adjacent to the azide (B81097) group and the phosphonate (B1237965) ester will have distinct chemical shifts. For instance, the methylene (B1212753) protons adjacent to the azide are expected around 3.39 ppm. researchgate.net The ethyl ester protons would appear as a triplet (CH₃) around 1.3 ppm and a quartet (CH₂) around 4.1 ppm, showing coupling to each other. sielc.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbons of the PEG linker typically resonate around 70 ppm. The carbon attached to the azide group will have a specific chemical shift, and the carbons of the ethyl phosphonate will also be identifiable.

³¹P NMR: Phosphorus-31 NMR is crucial for characterizing the phosphonate moiety. The phosphorus nucleus in an ethyl phosphonate ester is expected to show a distinct signal. While the exact chemical shift can vary depending on the solvent and molecular environment, it provides unambiguous evidence of the phosphorus group's presence and electronic state. rsc.org In related phosphonate compounds, these shifts are often observed in the range of +15 to +30 ppm.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹HPEG backbone (-CH₂CH₂O-)~3.65
¹HMethylene adjacent to azide (-CH₂-N₃)~3.4
¹HEthyl ester (-O-CH₂-CH₃)~4.1 (quartet)
¹HEthyl ester (-O-CH₂-CH₃)~1.3 (triplet)
¹³CPEG backbone (-CH₂CH₂O-)~70
³¹PPhosphonate ester (-PO(OEt)₂)+15 to +30

This table presents expected NMR chemical shifts based on data for similar functional groups and structures.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for confirming the presence of key functional groups in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching vibration, typically found around 2100 cm⁻¹. researchgate.netacs.org The C-O-C stretching of the PEG ether linkages will be visible as a strong band around 1100 cm⁻¹. The P=O stretch of the phosphonate group is expected in the region of 1200-1250 cm⁻¹, and P-O-C stretches will appear in the 1000-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the symmetric stretching vibration of the azide group, which appears as a strong band around 1300-1350 cm⁻¹. irdg.org The alkyne group (C≡C), a common reaction partner for the azide in click chemistry, has a characteristic Raman signal around 2100-2200 cm⁻¹, making Raman an excellent tool for monitoring conjugation reactions. rsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Azide (N₃)Asymmetric Stretch~2100IR
Azide (N₃)Symmetric Stretch~1300-1350Raman
Ether (C-O-C)Stretch~1100IR
Phosphonate (P=O)Stretch~1200-1250IR
Phosphonate (P-O-C)Stretch~1000-1050IR

This table summarizes key vibrational frequencies for the functional groups within this compound.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of "this compound" and for assessing the purity of the final product and its conjugates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of PEGylated molecules. frontiersin.org

Reversed-Phase HPLC (RP-HPLC): RP-HPLC with a C18 column is a standard method for assessing the purity of "this compound" and its reaction products. A gradient elution, typically with water and acetonitrile (B52724) or methanol (B129727) containing a small amount of an additive like formic acid or trifluoroacetic acid, is often employed. Detection can be achieved using a UV detector if the conjugate contains a chromophore. For molecules lacking a strong chromophore, such as the parent linker, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly effective. ingenieria-analitica.comthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique for separating polar compounds like PEG derivatives. sielc.com

HPLC Method Stationary Phase Mobile Phase Detector Application
RP-HPLCC18Water/Acetonitrile GradientUV, ELSD, CAD, MSPurity assessment and quantification
HILICPolar (e.g., silica, amide)High Organic/Aqueous GradientELSD, CAD, MSSeparation of polar analytes

This table outlines common HPLC methods for the analysis of this compound and its conjugates.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily used to characterize the molecular weight distribution of polymers. While "this compound" is a discrete molecule, GPC becomes highly relevant when it is conjugated to larger polymers or proteins. GPC separates molecules based on their hydrodynamic volume, allowing for the assessment of conjugation efficiency and the detection of any aggregation or fragmentation of the resulting conjugate. chromatographyonline.comresearchgate.netresearchgate.net The choice of eluent is critical, with aqueous buffers being suitable for water-soluble conjugates and organic solvents like tetrahydrofuran (B95107) (THF) for others. chromatographyonline.com

Advanced Techniques for Surface Characterization of Modified Materials

The functionalization of material surfaces with molecules like this compound is a critical step in the development of advanced materials for applications ranging from biomedical devices to electronics. The success of this surface modification hinges on the ability to accurately characterize the resulting changes in elemental composition, topography, and surface energy. This section details the advanced analytical techniques employed to validate the presence and properties of this compound and its subsequent conjugates on a substrate.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. eag.comresearchgate.net When a surface is modified with this compound, XPS is indispensable for confirming the successful attachment of the molecule and for verifying the integrity of its key functional groups: the phosphonate ester for surface anchoring and the azide group for subsequent conjugation.

The analysis involves irradiating the functionalized surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted. eag.com The binding energy of these emitted electrons is characteristic of the specific element and its chemical environment.

Key Research Findings:

Phosphorus (P) Signal: The covalent attachment of the phosphonic acid headgroup to a metal oxide surface (e.g., Al₂O₃, TiO₂, SiO₂) is confirmed by the appearance of a peak in the P 2p region of the XPS spectrum. nih.govresearchgate.net For instance, a signal around 133-134 eV for P 2p and 191 eV for P 2s can be attributed to the P-O-metal bond, confirming the anchoring of the phosphonate group to the substrate. nih.govresearchgate.net

Nitrogen (N) Signal: The presence of the terminal azide group (–N₃) is identified by a characteristic signal in the N 1s high-resolution spectrum. The azide group typically displays two distinct peaks due to the different chemical environments of the nitrogen atoms. nih.gov The central nitrogen atom is positively charged, while the two terminal nitrogen atoms are negatively charged. This results in two peaks with an approximate area ratio of 1:2. nih.gov A study on perfluorophenylazide (PFPA) modified surfaces assigned the peak for the two outer nitrogen atoms to a binding energy of 402.1 eV and the central nitrogen atom to 405.6 eV. nih.gov A lower binding energy peak around 400 eV may also be present, often attributed to amine or amide species resulting from partial azide decomposition during X-ray exposure or from contaminants. nih.gov

Elemental Quantification: XPS allows for the quantification of surface atomic concentrations. By analyzing the peak areas of C 1s, O 1s, N 1s, P 2p, and the substrate elements (e.g., Si 2p, Al 2p), researchers can determine the surface coverage and stoichiometry of the immobilized layer. This data is crucial for assessing the density and uniformity of the self-assembled monolayer (SAM).

The following table summarizes typical binding energies observed in the XPS analysis of surfaces modified with molecules containing phosphonate and azide functionalities.

ElementCore LevelFunctional GroupTypical Binding Energy (eV)Significance
PhosphorusP 2pPhosphonate (R-PO₃)133 - 134Confirms attachment to oxide surface
PhosphorusP 2sPhosphonate (R-PO₃)~191Provides complementary evidence of surface binding nih.gov
NitrogenN 1sAzide (-N₃)~402 (Terminal N)Confirms presence of the reactive azide group nih.govresearchgate.net
NitrogenN 1sAzide (-N₃)~405 (Central N)Characteristic of the azide's electronic structure nih.gov
CarbonC 1sPEG Chain (-CH₂-CH₂-O-)~286.5Indicates presence of the PEG spacer
CarbonC 1sAlkyl Chain (-CH₂-)~285.0Standard reference for aliphatic carbon
OxygenO 1sP-O-Substrate~531Evidence of covalent bond to the substrate
OxygenO 1sPEG Ether (C-O-C)~532.5Confirms integrity of the PEG chain

Atomic Force Microscopy (AFM) for Surface Morphology and Topography

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information at the nanoscale. nih.gov It does not require a vacuum and can be operated in various environments, making it ideal for characterizing modified surfaces intended for biological applications. For surfaces functionalized with this compound, AFM is used to assess the quality of the self-assembled monolayer (SAM), including its coverage, uniformity, and roughness.

The technique works by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map is generated.

Key Research Findings:

Monolayer Coverage and Uniformity: AFM images can reveal whether the phosphonate-terminated molecules have formed a complete, uniform monolayer or if there are aggregates, pinholes, or other defects. acs.org For example, studies on similar phosphonate SAMs have used AFM to demonstrate comprehensive and continuous film coverage on silicon oxide surfaces. acs.org Topographic scans of uniform peptide monolayers have shown very smooth surfaces with low root-mean-square (RMS) roughness. nih.gov

Film Thickness: The thickness of the this compound layer can be measured by creating a scratch in the monolayer and imaging the height difference between the substrate and the top of the film. nih.gov This measurement can be compared to the theoretical molecular length to understand the packing density and orientation of the molecules on the surface.

Changes Upon Conjugation: AFM is also used to monitor changes in surface topography after the azide group has been used in a "click" chemistry reaction to conjugate other molecules (e.g., proteins, peptides, or nanoparticles). An increase in surface roughness or the appearance of distinct domains can provide direct visual evidence of successful conjugation. nih.gov For instance, kinase-mediated phosphorylation of a peptide monolayer led to observable changes in the layer's roughness as detected by AFM. nih.gov

The table below presents hypothetical AFM data illustrating the characterization of a surface before and after modification and conjugation.

Surface StateAnalysis ParameterTypical ValueInterpretation
Unmodified SubstrateRMS Roughness< 0.5 nmIndicates a smooth starting surface for functionalization.
After this compound ModificationRMS Roughness0.5 - 1.0 nmA slight increase in roughness suggests the formation of a uniform molecular layer. nih.gov
After this compound ModificationMonolayer Thickness2 - 3 nmCorresponds to the length of the molecule, indicating successful self-assembly. nih.gov
After Conjugation (e.g., with a protein)RMS Roughness> 2.0 nmA significant increase in roughness and the appearance of new features indicate successful attachment of the larger molecule to the azide group.

Contact Angle Measurements for Surface Hydrophilicity Assessment

Contact angle goniometry is a straightforward yet powerful method for determining the wettability, or hydrophilicity/hydrophobicity, of a surface. journalspress.com It involves depositing a droplet of a liquid (typically water) on the surface and measuring the angle formed at the three-phase (solid, liquid, gas) interface. A high contact angle (>90°) indicates a hydrophobic (non-wetting) surface, while a low contact angle (<90°) signifies a hydrophilic (wetting) surface. journalspress.com

This technique is highly sensitive to the outermost chemical groups of a surface. Therefore, it is an excellent tool for verifying the successful modification of a substrate with this compound and for tracking changes following subsequent conjugation reactions.

Key Research Findings:

Initial and Final Surface States: A clean, hydroxylated metal oxide substrate is typically hydrophilic, exhibiting a low water contact angle. After modification with a phosphonate SAM containing an alkyl or PEG chain, the contact angle is expected to change significantly. The presence of the hydrophilic PEG spacer in this compound would be expected to result in a relatively hydrophilic surface. researchgate.net

Influence of the PEG Chain: The polyethylene (B3416737) glycol (PEG) component is known to be hydrophilic and can increase the solubility of the molecule in aqueous media. cd-bioparticles.net Surfaces coated with PEG chains typically exhibit reduced protein adsorption and are characterized by lower water contact angles compared to hydrophobic alkyl chains. researchgate.net

Probing Surface Reactions: The terminal azide group is relatively nonpolar. When this group undergoes a click reaction to attach a different molecule, the surface's wettability will change according to the properties of the newly introduced molecule. For example, conjugating a hydrophobic peptide would increase the contact angle, whereas attaching a hydrophilic carbohydrate would decrease it further. This provides a simple method to confirm the success of the conjugation step. Studies have shown that the contact angle of polypropylene (B1209903) fibers decreased significantly after being immersed in a solution, indicating that the surface hydrophobicity decreased. journalspress.com

The following table shows representative water contact angle data for a surface at different stages of modification.

Surface StateWater Contact Angle (θ)Surface PropertyRationale
Clean Metal Oxide Substrate< 20°HydrophilicPresence of surface hydroxyl (-OH) groups.
After Modification with this compound40° - 60°Moderately HydrophilicThe hydrophilic character of the PEG chain dominates the surface energy. researchgate.net
After Conjugation with a Hydrophobic Molecule> 70°Less HydrophilicThe newly attached hydrophobic moieties are exposed at the surface, increasing the contact angle.
After Conjugation with a Hydrophilic Molecule< 40°More HydrophilicThe newly attached polar or charged groups increase the surface's affinity for water, lowering the contact angle.

Advanced Research Perspectives and Future Directions

Exploration of Novel Reaction Pathways and Orthogonal Chemistries

While the azide (B81097) group of Azido-PEG3-phosphonic acid ethyl ester is predominantly utilized in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, significant opportunities exist for exploring alternative and orthogonal conjugation strategies. medchemexpress.com

Staudinger Ligation: A key alternative to click chemistry is the Staudinger ligation, a reaction between an azide and a suitably engineered phosphine (B1218219) to form a stable amide bond. thermofisher.comnih.gov This reaction is bioorthogonal and proceeds efficiently in aqueous environments without the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications in living systems. sigmaaldrich.comacs.org Future work could involve reacting this compound with phosphine-modified proteins, surfaces, or nanoparticles to create conjugates with distinct linkage chemistry from those formed via cycloaddition.

Phosphonate (B1237965) Ester Reactivity: The phosphonic acid ethyl ester group is often considered a stable anchor for binding to metal oxide surfaces or as a precursor to the free phosphonic acid. However, its own reactivity offers untapped potential. Research has shown that phosphonate monoesters can act as covalent inhibitors of serine proteases, suggesting the diethyl ester could be designed to have latent reactivity. nih.gov Furthermore, the phosphonate moiety can act as a directing group in transition-metal-catalyzed reactions, such as ortho C-H borylation, enabling further functionalization of aromatic systems after conjugation. nih.gov Exploring these less-common reactions could transform the phosphonate end from a simple anchor into a reactive handle for sequential, multi-step modifications.

The development of reaction conditions that allow for the selective and sequential reaction of the azide and phosphonate ester moieties will be crucial. This would enable the construction of highly complex, multi-component systems where each part is introduced with precise chemical control.

Table 1: Comparison of Potential Reaction Chemistries for the Azide Moiety

Reaction TypeReactant PartnerKey FeaturesPotential Application
CuAAC Terminal AlkyneHigh efficiency, forms stable triazole, requires copper catalyst. medchemexpress.comStandard bioconjugation, PROTAC synthesis. nih.gov
SPAAC Strained Alkyne (e.g., DBCO, BCN)Copper-free, fast kinetics, bioorthogonal. medchemexpress.comLive-cell labeling, in vivo conjugation.
Staudinger Ligation Engineered PhosphineCopper-free, forms amide bond, bioorthogonal. thermofisher.comsigmaaldrich.comCreating non-triazole linkages, surface modification in sensitive biological systems.

Development of Photoactivatable or Cleavable Derivatives for Controlled Release

A significant frontier in the application of linker molecules is the ability to control their integrity and function in response to external stimuli, such as light. Developing photoactivatable or photocleavable versions of this compound would enable spatiotemporal control over conjugation or the release of attached cargo.

Photocleavable Linkers: One strategy involves incorporating a photocleavable unit, such as an ortho-nitrobenzyl (ONB) group, within the PEG spacer. nih.govnih.gov Upon irradiation with UV light of a specific wavelength, the ONB group undergoes a cleavage reaction, breaking the linker and releasing the molecule attached to the phosphonate end. dtu.dk This would allow for the light-triggered release of drugs, imaging agents, or other effectors from a biomolecule or surface initially tethered via the azide group.

Enzymatically Cleavable Esters: The diethyl phosphonate ester itself is relatively stable. nih.gov To create a derivative susceptible to biological cleavage, the ethyl groups could be replaced with moieties that are substrates for specific enzymes. For example, acyloxyalkyl esters are known to be cleaved by intracellular esterases, releasing a hydroxymethyl intermediate that subsequently decomposes to yield the free phosphonic acid. nih.govnih.gov This approach could be used to design probes that become activated or change their binding properties upon entering a cell.

The design of such derivatives requires a delicate balance. The cleavable group must be stable under standard conditions but react efficiently and specifically upon application of the desired stimulus (e.g., light of a cytocompatible wavelength or a specific enzyme).

Integration into Multi-Functional Systems for Complex Biological Probes

The true power of heterobifunctional linkers like this compound is realized when they are used to assemble multi-component systems for sophisticated biological applications.

PROTACs: A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). biochempeg.com In this context, the linker connects a ligand that binds to a target protein of interest with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.comdtu.dk The azide end of the linker can be "clicked" onto an alkyne-modified E3 ligase ligand, while the phosphonic acid (derived from the ester) can be coupled to a target protein ligand, or vice-versa. The PEG spacer provides the necessary length and solubility to facilitate the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. nih.govprecisepeg.com

Heterotrifunctional Probes: Building on this, future research can develop heterotrifunctional probes. For instance, the phosphonate ester could be hydrolyzed to the free acid and used to chelate a metal ion for imaging (e.g., for PET or MRI), while the azide is used to attach a targeting moiety (like a peptide or antibody fragment), and a third functionality is introduced elsewhere for delivering a therapeutic payload. This would create "theranostic" agents capable of simultaneous diagnosis and therapy. The use of phosphonates as affinity tags for immobilized metal affinity chromatography (IMAC) in proteomics further highlights their utility as handles for enrichment and analysis. nih.gov

Theoretical and Computational Modeling of this compound Interactions

As these molecular systems become more complex, theoretical and computational modeling will be indispensable for predicting their behavior and guiding rational design.

Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms and kinetics of the various conjugation reactions. rsc.orgresearchgate.net Such studies can predict the regioselectivity of azide-alkyne cycloadditions or the energy barriers of the Staudinger ligation, helping to optimize reaction conditions and catalyst design. mdpi.commdpi.com

Binding Site Interactions: Computational docking and MD simulations can model the interaction of the phosphonate ester or its hydrolyzed acid form with target surfaces or protein binding pockets. acs.org For example, simulations can predict the binding energy and specific interactions of the phosphonate group with amino acid residues on a protein surface or with metal atoms on a nanoparticle, guiding the design of linkers with optimal affinity and specificity. nih.gov

Table 2: Computational Approaches for Analyzing this compound

Computational MethodArea of ApplicationInsights Gained
Density Functional Theory (DFT) Reaction modelingReaction energy barriers, transition state geometries, regioselectivity of cycloaddition. rsc.orgmdpi.com
Molecular Dynamics (MD) Conformational dynamics, SolvationLinker flexibility, end-to-end distance distribution, hydrodynamic radius, interaction with water. plos.orgnih.gov
Docking & MD Binding interactionsBinding affinity of the phosphonate headgroup, identification of key interacting residues, prediction of binding modes. acs.orgnih.gov

Scalable Synthesis and Manufacturing Considerations for Research Applications

For this compound to be widely adopted, robust and scalable synthetic routes are essential. While it is commercially available for research purposes, considerations for larger-scale production involve efficiency, purity, and cost-effectiveness.

Synthetic Strategy: A common strategy for producing heterobifunctional PEG linkers involves the desymmetrization of a standard, symmetrical oligoethylene glycol. nih.gov This can be achieved through monotosylation, followed by nucleophilic substitution with sodium azide to install the azide group. mdpi.comepfl.chresearchgate.net The remaining terminal hydroxyl group can then be converted to the phosphonic acid ethyl ester moiety through a series of steps, likely involving activation (e.g., as a mesylate or halide) followed by reaction with a phosphite (B83602) reagent in a Michaelis-Arbuzov type reaction. organic-chemistry.org

Purification Challenges: A major challenge in manufacturing any PEGylated compound is purification. researchgate.net The reaction mixture often contains starting materials, byproducts, and PEGs with incorrect functionalization (e.g., bis-azide or bis-phosphonate). Due to the hydrophilic and flexible nature of the PEG chain, separating these closely related species can be difficult. Advanced chromatographic techniques, such as ion-exchange chromatography (IEX) or reverse-phase HPLC (RP-HPLC), are critical for obtaining the high-purity material (>95%) required for reliable research applications. researchgate.net

Characterization: Rigorous characterization using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC is necessary to confirm the structure and purity of the final product, ensuring lot-to-lot consistency for reproducible experimental results.

Conclusion

Summary of Key Research Advancements

Recent research has leveraged the distinct functionalities of Azido-PEG3-phosphonic acid ethyl ester to achieve significant progress in several areas. The azide (B81097) group serves as a chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are known for their high efficiency and specificity, allowing for the covalent linkage of the linker to molecules containing an alkyne group under mild conditions. nih.gov

A primary application of this linker has been in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. medchemexpress.com In this context, this compound acts as a bridge, connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The PEG3 portion of the linker enhances the solubility and optimizes the spatial orientation of the resulting PROTAC molecule, which is crucial for its biological activity.

In the realm of materials science, the phosphonic acid ethyl ester group provides a robust anchor for the modification of metal oxide surfaces. rsc.org Research has demonstrated the stable binding of phosphonate-containing linkers to materials such as titanium dioxide and iron oxide nanoparticles. rsc.orgrsc.org This surface functionalization is critical for improving the stability and biocompatibility of these nanoparticles for various applications. For instance, PEGylated iron oxide nanoparticles have shown enhanced colloidal stability, which is essential for their use in biomedical imaging and drug delivery. rsc.org The azide group on the anchored linker then presents a reactive site for the subsequent attachment of other functional molecules, creating a "clickable" surface. rsc.org

A summary of the key research applications for this compound and related compounds is presented in the table below.

Research AreaApplication of this compoundKey Findings
PROTAC Development Serves as a heterobifunctional linker to connect a target protein ligand and an E3 ligase ligand. medchemexpress.comThe PEG spacer enhances solubility and the azide group allows for efficient "click" chemistry conjugation. medchemexpress.comnih.gov
Surface Modification of Nanoparticles The phosphonate (B1237965) group anchors the linker to metal oxide surfaces, such as iron oxide nanoparticles. rsc.orgrsc.orgCreates a "clickable" surface for further functionalization via the azide group and improves the colloidal stability of the nanoparticles. rsc.orgrsc.org
Bioconjugation The azide group enables the attachment of the linker to various biomolecules containing alkyne groups. nih.govFacilitates the creation of complex biomolecular conjugates for research and therapeutic purposes. rsc.org

Impact on Chemical Biology, Materials Science, and Biomedical Research

The availability of this compound and similar heterobifunctional linkers has had a notable impact on several scientific disciplines.

In chemical biology , these linkers have streamlined the process of bioconjugation. The orthogonality of click chemistry allows for the specific labeling and tracking of biomolecules in complex biological systems. rsc.org The ability to construct PROTACs with well-defined linkers has accelerated the exploration of this promising therapeutic modality, enabling researchers to systematically investigate the effects of linker length and composition on protein degradation efficiency. medchemexpress.com

In materials science , the use of phosphonate-based linkers for the surface modification of metal oxides is a significant advancement. rsc.org This strategy allows for the creation of hybrid materials with tailored properties. For example, the PEGylation of nanoparticles via such linkers can reduce non-specific protein adsorption and improve their biocompatibility, which is a critical step for their use in vivo. nih.gov The "clickable" surface provided by the anchored azide group opens up possibilities for creating multifunctional nanoparticles for applications ranging from catalysis to diagnostics. rsc.org

The impact on biomedical research is multifaceted. The development of more effective PROTACs has the potential to address previously "undruggable" protein targets in various diseases. Furthermore, the ability to create stable and biocompatible nanoparticles has significant implications for drug delivery, medical imaging, and diagnostics. rsc.orgnih.gov For instance, functionalized iron oxide nanoparticles are being explored as contrast agents in magnetic resonance imaging (MRI) and for targeted drug delivery to tumor tissues. rsc.org

Outlook on Emerging Research Opportunities and Challenges

The future of research involving this compound and related compounds is promising, with several emerging opportunities and challenges.

Opportunities:

Advanced PROTAC Design: There is an opportunity to explore a wider range of linker lengths and compositions to fine-tune the pharmacokinetic and pharmacodynamic properties of PROTACs for improved therapeutic outcomes.

Multifunctional Nanomaterials: The "clickable" surfaces generated using this linker can be used to attach multiple types of molecules, such as targeting ligands, imaging agents, and therapeutic payloads, leading to the development of sophisticated "theranostic" nanoparticles.

Novel Biomaterials: The ability to modify the surfaces of various materials could be exploited to create novel biomaterials with enhanced properties, such as improved biocompatibility for medical implants or specific cell-interactive surfaces for tissue engineering applications.

Challenges:

Synthesis and Purity: The synthesis of well-defined, monodisperse PEG linkers can be challenging, and ensuring high purity is crucial for reproducible results in biological and materials science applications. nih.gov

In Vivo Stability: While phosphonate anchors provide strong binding to metal oxide surfaces, the long-term stability of the entire linker-molecule conjugate in a complex biological environment needs to be thoroughly investigated for in vivo applications.

PROTAC Optimization: The design of an optimal PROTAC is complex, as the linker is not just a passive spacer but plays an active role in the formation of a productive ternary complex between the target protein and the E3 ligase. Predicting the ideal linker for a given target remains a significant challenge.

Q & A

Q. What are the primary methods for synthesizing Azido-PEG3-phosphonic acid ethyl ester, and how can its purity be validated?

Synthesis typically involves coupling a PEG3 spacer with a phosphonic acid ethyl ester group and an azide terminal. Stepwise reactions may include phosphonylation of the PEG backbone followed by azide functionalization. Purity is validated using reversed-phase HPLC (RP-HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, the ethyl ester moiety can be confirmed via characteristic triplet peaks in ¹H NMR (δ ~1.3 ppm for CH₃ and δ ~4.1 ppm for CH₂) . Mass spectrometry (MS) further ensures molecular weight accuracy (e.g., observed m/z ~283.2 for Azido-PEG3-phosphonic acid) .

Q. How does the phosphonic acid ethyl ester group influence solubility and stability in aqueous buffers?

The phosphonic acid ethyl ester enhances solubility in polar solvents compared to unmodified phosphonic acids. However, the ethyl ester may hydrolyze under alkaline conditions (pH >9), releasing phosphonic acid. Stability studies using pH-dependent UV-Vis spectroscopy or ion chromatography are recommended to assess hydrolysis kinetics .

Q. What are standard protocols for conjugating this compound to biomolecules via click chemistry?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. Optimize reaction conditions (e.g., 1 mM CuSO₄, 5 mM sodium ascorbate, 24 hr at 25°C) to minimize copper-induced biomolecule denaturation. Post-reaction purification via size-exclusion chromatography removes unreacted reagents. Conjugation efficiency is quantified using fluorescence labeling or gel electrophoresis .

Advanced Research Questions

Q. How does the PEG3 spacer length affect cellular uptake and biodistribution in drug delivery systems?

Shorter PEG chains (e.g., PEG3 vs. PEG12) reduce steric hindrance, potentially improving target binding but increasing immunogenicity. Comparative studies using radiolabeled analogs in murine models show PEG3-modified compounds exhibit faster renal clearance than PEG12 derivatives. Data can be correlated with dynamic light scattering (DLS) and confocal microscopy .

Q. What are the challenges in quantifying phosphonic acid ethyl ester hydrolysis products in complex biological matrices?

Hydrolysis generates phosphonic acid and ethanol, which interfere with LC-MS due to low molecular weights and matrix effects. Derivatization with trimethylsilyl (TMS) groups improves detection sensitivity. Alternatively, ³¹P NMR tracks hydrolysis in real-time by monitoring phosphonic acid peak emergence (δ ~10-15 ppm) .

Q. How do competing side reactions (e.g., azide reduction) impact conjugation efficiency, and how can they be mitigated?

Azide reduction to amines by endogenous thiols (e.g., glutathione) reduces click chemistry efficiency. Pre-treating samples with thiol-blocking agents (e.g., N-ethylmaleimide) or using strain-promoted azide-alkyne cycloaddition (SPAAC) bypasses copper catalysts, improving yield in reducing environments .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

The phosphonic acid group chelates metal ions (e.g., Zr⁴⁺, Fe³⁺), enabling MOF assembly. However, the ethyl ester’s hydrophobicity may limit crystallinity. Post-synthetic hydrolysis of the ester to phosphonic acid enhances MOF stability, as shown by powder X-ray diffraction (PXRD) and BET surface area analysis .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of this compound in DMSO vs. water: How to resolve?

Some studies report >50 mg/mL solubility in DMSO but <5 mg/mL in water. This arises from the ethyl ester’s hydrophobicity. Use co-solvents (e.g., 10% ethanol/water) or PEGylated micelles to enhance aqueous dispersion. Dynamic solubility assays (e.g., nephelometry) provide context-specific data .

Q. Conflicting data on cytotoxicity: Is the compound inherently toxic or context-dependent?

Cytotoxicity varies with cell type and concentration. For example, IC₅₀ values range from >100 µM in HEK293 cells to <10 µM in hepatocytes due to esterase-mediated hydrolysis. Pre-screen cell lines for esterase activity using fluorogenic substrates (e.g., fluorescein diacetate) .

Methodological Recommendations

  • Characterization Workflow :

    • Synthesis : Monitor reaction progress with thin-layer chromatography (TLC; ethyl acetate/methanol 4:1).
    • Purification : Use silica gel chromatography (gradient elution: hexane → ethyl acetate).
    • Validation : Combine ¹H/³¹P NMR, MS, and elemental analysis .
  • Stability Testing :

    • Store at -20°C under argon to prevent ester hydrolysis.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.